2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane
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Overview
Description
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane is an organosilicon compound with a unique structure that includes a silicon atom bonded to both carbon and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane typically involves the reaction of chlorosilanes with alcohols or diols. One common method is the reaction of trimethylchlorosilane with ethylene glycol under controlled conditions to form the desired dioxasilinane ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form silanols and other derivatives.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Major Products Formed
Substitution: Formation of various substituted dioxasilinanes.
Hydrolysis: Formation of silanols and other hydrolyzed products.
Oxidation: Formation of oxidized silicon compounds.
Scientific Research Applications
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biology and Medicine:
Industry: Used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane involves its reactivity with various nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution or addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,4,4-trimethylpentane
- 2,2,4-Trimethyl-1,3-dioxolane
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane is unique due to its dioxasilinane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
121044-12-0 |
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Molecular Formula |
C6H13ClO2Si |
Molecular Weight |
180.70 g/mol |
IUPAC Name |
2-chloro-2,4,4-trimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C6H13ClO2Si/c1-6(2)4-5-8-10(3,7)9-6/h4-5H2,1-3H3 |
InChI Key |
JWUJMKPHVPLRTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCO[Si](O1)(C)Cl)C |
Origin of Product |
United States |
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